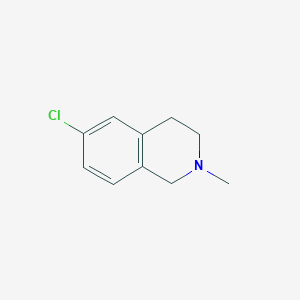

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂ClN) is a tetrahydroisoquinoline (THIQ) derivative characterized by a chloro substituent at the 6-position and a methyl group at the 2-position of the isoquinoline core. The chloro and methyl substituents likely influence its electronic, steric, and metabolic profiles compared to unsubstituted or differently substituted THIQs.

Properties

IUPAC Name |

6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENOSXQZUHWESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid anhydrides or acid chlorides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbon-carbon cross-coupling reactions has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

Pharmaceutical Development

6-Cl-2-Me-THIQ serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique molecular structure allows for the development of novel therapeutic agents targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties, making them candidates for treating conditions such as depression and anxiety disorders .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 6-Cl-2-Me-THIQ derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis

In organic chemistry, 6-Cl-2-Me-THIQ is utilized as a building block for constructing complex molecular architectures. It facilitates the synthesis of more intricate structures that may possess therapeutic properties. Researchers have reported successful methodologies for synthesizing various substituted isoquinolines using this compound .

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 6-Cl-2-Me-THIQ Derivative A | Cyclization | 85% | |

| 6-Cl-2-Me-THIQ Derivative B | Alkylation | 78% | |

| 6-Cl-2-Me-THIQ Derivative C | Acylation | 90% |

Biological Research

Researchers employ 6-Cl-2-Me-THIQ to study its effects on biological systems. Its role in modulating neurotransmitter activity has been a focal point in understanding various neurological conditions. Additionally, it has been evaluated for its potential as an anti-cancer agent.

Case Study: Anticancer Activity

In a recent investigation, the anticancer properties of 6-Cl-2-Me-THIQ were assessed against several cancer cell lines. The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .

Material Science

The compound is also explored for its potential in developing new materials with unique properties. Research has shown that 6-Cl-2-Me-THIQ can be incorporated into conducting polymers and advanced coatings, which may have applications in electronics and nanotechnology .

Natural Product Synthesis

As a versatile building block, 6-Cl-2-Me-THIQ plays a vital role in the synthesis of natural products. Its derivatives are used to create compounds with medicinal properties, aiding in the discovery of new therapeutic agents from natural sources .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Substituent Effects on THIQ Derivatives

Key Observations:

- Substituent Position : The 6-chloro group in the target compound contrasts with 5-chloro-THIQ (), where positional isomerism significantly impacts receptor binding. For example, 6-substituted THIQs may exhibit enhanced blood-brain barrier penetration compared to 5-substituted analogs due to steric and electronic differences .

- Methyl vs. Phenyl Groups: The 2-methyl group in the target compound reduces steric hindrance compared to 4-phenyl derivatives like nomifensine, possibly favoring different receptor interactions .

Biological Activity

6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-Cl-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

6-Cl-THIQ is characterized by its tetrahydroisoquinoline backbone with a chlorine atom at the 6-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 183.66 g/mol. The presence of the chlorine atom is crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis Methods

The synthesis of 6-Cl-THIQ can be achieved through several methods, including:

- Cyclization Reactions : Utilizing precursors such as phenethylamine derivatives.

- Copper-Catalyzed Reactions : Methods involving copper catalysts have been reported to facilitate the formation of tetrahydroisoquinolines efficiently .

Antitumor Activity

Research has demonstrated that 6-Cl-THIQ exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells through the modulation of signaling pathways associated with cell survival and death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 5.2 | Induces apoptosis via mitochondrial pathway |

| HCT116 | 4.8 | Inhibits cell cycle progression |

Neuroprotective Effects

6-Cl-THIQ has also been investigated for its neuroprotective effects. Studies suggest that it may enhance dopaminergic activity, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. The compound appears to modulate neurotransmitter systems, particularly dopamine and serotonin pathways .

Antimicrobial Properties

In addition to its antitumor and neuroprotective activities, 6-Cl-THIQ has shown antimicrobial effects against various bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice models of Parkinson's disease showed that administration of 6-Cl-THIQ led to significant improvements in motor function and reduced neurodegeneration in dopaminergic neurons .

- Antitumor Efficacy : Clinical trials assessing the efficacy of 6-Cl-THIQ in patients with leukemia indicated promising results, with several patients experiencing partial remission following treatment .

Future Directions

The unique structure of 6-Cl-THIQ presents opportunities for further research into its biological activity. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which 6-Cl-THIQ exerts its effects on cellular pathways.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence its biological activity.

- Clinical Trials : Expanding clinical trials to evaluate safety and efficacy in diverse patient populations.

Q & A

Basic: What are the established synthetic routes for 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline?

Answer:

Synthetic approaches often involve cyclization and functional group transformations. Key methods include:

- Pummerer-Type Cyclization : Reacting N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides under controlled conditions to form the tetrahydroisoquinoline core .

- Reductive Amination : Using LiAlH4 in tetrahydrofuran (THF) to reduce intermediates like nitrovinyl derivatives, followed by purification via silica gel chromatography (e.g., 61% yield for a structurally similar compound) .

- Catalytic Hydrogenation : Employing Pd/C under H2 to deprotect benzyl groups in intermediates (e.g., 53% yield after 48 hours) .

These methods require optimization of reaction time, solvent systems, and catalyst loading to maximize yield and purity.

Basic: How is the structural integrity of this compound validated?

Answer:

Characterization relies on multi-modal analytical techniques:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.15–4.27 ppm for methyl and methoxy groups in analogous compounds) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 245 [M]<sup>+</sup>) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous stereochemistry when NMR is insufficient (e.g., confirming C–H⋯π interactions in crystal lattices) .

Purity is assessed via HPLC or GC-MS, with thresholds >95% typical for pharmacological studies .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies of tetrahydroisoquinoline derivatives?

Answer:

Contradictions often arise from unaccounted variables like stereochemistry, substituent positioning, or assay conditions. Strategies include:

- Systematic SAR Studies : Synthesizing derivatives with incremental modifications (e.g., alkyl chain length, halogen placement) to isolate activity drivers . For example, highlights gaps in understanding C6–C17 alkyl chain effects on cytotoxicity.

- Computational Modeling : Docking studies to predict binding affinities for targets like neurotransmitter receptors or enzymes .

- Cross-Validation : Replicating assays in multiple cell lines or in vivo models to rule out context-dependent effects (e.g., antitumor activity in vs. antimicrobial data in other studies) .

Advanced: What challenges arise in stereochemical control during synthesis, and how are they addressed?

Answer:

Tetrahydroisoquinolines often exhibit multiple stereocenters, leading to ambiguous configurations. Solutions include:

- Chiral Auxiliaries : Temporarily introducing groups to enforce desired stereochemistry during cyclization .

- Asymmetric Catalysis : Using enantioselective catalysts (e.g., chiral Lewis acids) to favor specific isomers, though limited examples exist for this compound class .

- X-ray Analysis : Definitive resolution of configurations when spectroscopic methods fail (e.g., distinguishing cis vs. trans isomers in ) .

For example, used X-ray to confirm dimer formation via C–H⋯π interactions when NMR could not resolve substituent geometry.

Advanced: What are the limitations of current catalytic systems for enantioselective synthesis, and what innovations are emerging?

Answer:

Existing methods (e.g., Venkov’s 1990 protocol) often lack enantiocontrol, yielding racemic mixtures . Challenges include:

- Catalyst Design : Developing transition-metal complexes (e.g., Mn/Fe/Co-based) for reductive coupling, as seen in related quinoline syntheses (62–77% yields) .

- Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) can stabilize intermediates but may hinder catalyst recyclability .

Emerging approaches focus on organocatalysts or enzyme-mediated reactions, though scalability remains a hurdle .

Advanced: How do researchers analyze conflicting pharmacological data between in vitro and in vivo models?

Answer:

Discrepancies may stem from bioavailability, metabolism, or off-target effects. Methodological responses include:

- Pharmacokinetic Profiling : Assessing absorption, distribution, and metabolite formation (e.g., HCl salts in improve solubility for in vivo studies).

- Target Engagement Assays : Confirming compound interaction with intended targets (e.g., receptor binding assays for neuroactive derivatives in ).

- Dose-Response Curves : Identifying therapeutic windows where in vitro activity translates to in vivo efficacy without toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.